Fmoc-2-trifluoromethyl-L-homophenylalanine
Description
Significance of Fluorine Incorporation in Amino Acid Derivatives for Advanced Research
The strategic replacement of hydrogen atoms with fluorine has become a cornerstone of modern medicinal chemistry and chemical biology. nih.gov Fluorine, and particularly the trifluoromethyl group, imparts a range of unique physicochemical properties to amino acids and the peptides that contain them. numberanalytics.com
Key impacts of fluorine incorporation include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated compounds, including amino acids, more resistant to enzymatic degradation and metabolic processes. numberanalytics.comnumberanalytics.com This increased stability is crucial for developing peptide-based therapeutics with longer in-vivo half-lives. nih.govnih.gov
Increased Lipophilicity: Fluorine is highly lipophilic, and its introduction can enhance a molecule's ability to cross cellular membranes. numberanalytics.comrsc.org This property is particularly advantageous for improving the bioavailability of drug candidates. numberanalytics.com
Probing and Imaging: The fluorine-19 (¹⁹F) isotope is a powerful nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Its presence in a peptide provides a unique spectroscopic handle for studying protein structure, dynamics, and interactions without interference from the biological background. nih.gov
These attributes collectively make fluorinated amino acids highly valuable tools for optimizing the pharmacokinetic and pharmacodynamic properties of peptides. rsc.orgnih.gov
Overview of Homophenylalanine Derivatives as Peptide Building Blocks
Homophenylalanine (Hph) is a non-canonical amino acid that is a higher homologue of phenylalanine, containing an additional methylene (B1212753) group (-CH2-) in its side chain. nbinno.com This extension differentiates it from its canonical counterpart, offering distinct structural possibilities in peptide design.
The incorporation of homophenylalanine derivatives into peptide sequences is a strategy used to:
Influence Peptide Conformation: The longer, more flexible side chain of homophenylalanine can alter the folding and final three-dimensional structure of a peptide. nbinno.com This can be used to fine-tune the peptide's interaction with its biological target. nih.gov
Enhance Proteolytic Stability: The unnatural structure of homophenylalanine can make the adjacent peptide bonds less recognizable to proteases, thereby increasing the peptide's resistance to enzymatic cleavage. nih.gov
Homophenylalanine and its derivatives are valuable tools for exploring new chemical space in the development of peptide-based therapeutics, allowing for the creation of molecules with improved stability and biological activity. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKZFPPEYXSHT-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 2 Trifluoromethyl L Homophenylalanine
Strategies for Enantioselective Synthesis of 2-Trifluoromethyl-L-Homophenylalanine Precursors
The creation of the chiral center with the correct stereochemistry is a critical step in the synthesis of L-amino acid analogs. Various methods have been developed to control the stereochemical outcome during the formation of the 2-trifluoromethyl-L-homophenylalanine precursor.
Asymmetric Alkylation Approaches utilizing Chiral Auxiliaries
Asymmetric alkylation using chiral auxiliaries is a powerful and widely-used method for the synthesis of non-proteinogenic amino acids. beilstein-journals.orgharvard.edu This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs the stereochemical course of an alkylation reaction, after which it is cleaved to yield the enantiomerically enriched product.
Commonly used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. harvard.eduyoutube.com In a typical sequence, the N-acyl derivative of the chiral auxiliary is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. youtube.com This enolate's rigid, chelated structure blocks one face from the incoming electrophile, forcing the alkylation to occur from the less sterically hindered direction. youtube.com For the synthesis of a 2-trifluoromethyl-L-homophenylalanine precursor, the electrophile would be a 2-(trifluoromethyl)benzyl halide. The diastereoselectivity of this alkylation step is often very high. harvard.edu After the alkylation, the auxiliary is removed, typically through hydrolysis or reduction, to release the desired chiral amino acid precursor. youtube.com
A notable example of this approach is the use of a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand. This complex can be deprotonated and then alkylated with high stereoselectivity. Subsequent hydrolysis and Fmoc protection can yield the final product. beilstein-journals.org
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Typical Base | Key Feature | Stereochemical Control Mechanism |
|---|---|---|---|
| Evans Oxazolidinone | LDA | Forms a rigid lithium chelate with the enolate. youtube.com | Steric hindrance from the auxiliary's substituent (e.g., isopropyl, phenyl) directs the electrophile to the opposite face. youtube.com |
| Oppolzer's Camphorsultam | n-BuLi, LHMDS | The sultam structure provides a rigid conformational bias. | The bulky camphor (B46023) skeleton effectively shields one face of the enolate. |
| Schöllkopf Bis-Lactim Ether | n-BuLi | Metallated bislactim ether is alkylated with high diastereoselectivity. | The chiral centers of the auxiliary direct the incoming electrophile. |
| Myers' Pseudoephedrine Amide | LDA, LiCl | Forms a stable lithium chelate that directs alkylation. harvard.edu | The pseudoephedrine backbone provides effective facial shielding. harvard.edu |
Strecker-Type Reactions for Chiral Fluoroalkyl Amino Acids
The Strecker synthesis is a classic method for producing amino acids, which can be adapted for asymmetric synthesis. The reaction involves treating an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. youtube.com For a 2-trifluoromethyl-L-homophenylalanine precursor, the starting aldehyde would be 2-(trifluoromethyl)phenylacetaldehyde.
To achieve enantioselectivity, a chiral amine or a chiral catalyst is employed. One common approach involves using a chiral sulfinamide, which reacts with the aldehyde to form a chiral sulfinyl imine. nih.gov Nucleophilic addition of cyanide (e.g., from TMSCN) to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.gov Subsequent hydrolysis of the nitrile and cleavage of the sulfinyl group yields the enantiomerically enriched amino acid. The development of catalytic enantioselective Strecker reactions has become a significant area of research for producing various chiral amino acids, including those with fluoroalkyl groups. mdpi.com
Application of Asymmetric Dihydroxylation in Fluorinated Amino Acid Synthesis
While less direct, asymmetric dihydroxylation can be a key step in building the chiral backbone of fluorinated amino acids. nih.gov This reaction, famously developed by Sharpless, typically converts an alkene into a chiral diol with high enantioselectivity using osmium tetroxide and a chiral ligand.
In the context of synthesizing a 2-trifluoromethyl-L-homophenylalanine precursor, a synthetic route could involve creating an unsaturated intermediate, such as a dehydroamino acid derivative containing the 2-trifluoromethylphenyl group. Asymmetric dihydroxylation of the double bond would install two chiral hydroxyl groups. These can then be further manipulated, for instance, by converting one of the hydroxyls into an amino group (often via an azide (B81097) intermediate and subsequent reduction) to form the desired amino acid structure. mdpi.com This multi-step process allows for precise control over the stereochemistry at multiple centers.
Stereocontrolled Formation of the Homophenylalanine Backbone
Homophenylalanine possesses an additional methylene (B1212753) group in its backbone compared to phenylalanine. nih.gov The stereocontrolled synthesis of this backbone is fundamental to producing the final compound. Many of the asymmetric methods described above, such as the alkylation of chiral glycine enolate equivalents, directly establish the homophenylalanine backbone. beilstein-journals.org
For instance, the alkylation of a chiral glycine auxiliary with 2-(trifluoromethyl)benzyl bromide directly constructs the C-C bond that extends the backbone while simultaneously setting the α-chiral center. beilstein-journals.org This makes such methods highly efficient for creating the desired stereocontrolled backbone in a single, key step. Alternative strategies might involve conjugate addition reactions to α,β-unsaturated esters followed by functional group manipulations to install the amine and carboxylic acid moieties with the correct spatial arrangement.
Protecting Group Chemistry for Fmoc-2-Trifluoromethyl-L-Homophenylalanine
After the asymmetric synthesis of the amino acid precursor, the final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.
N-α-Fmoc Protection Strategies and Efficiency
The N-α-Fmoc protecting group is essential for modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its clean removal with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. numberanalytics.comwikipedia.org The protection of the synthesized 2-trifluoromethyl-L-homophenylalanine is typically achieved by reacting the free amino acid with an Fmoc-donating reagent under basic aqueous conditions. researchgate.net
Common reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is generally performed in a biphasic system (e.g., dioxane/water or THF/water) or in aqueous media with a base like sodium bicarbonate or sodium carbonate to neutralize the acid generated and to deprotonate the amino group, enhancing its nucleophilicity. researchgate.net
The efficiency of Fmoc protection can be very high, with yields often exceeding 90%. researchgate.net For amino acids with sensitive functional groups, Fmoc-OSu is often preferred over Fmoc-Cl as it tends to produce fewer side reactions. organic-chemistry.org A temporary copper(II) chelation strategy can also be employed to protect the α-amino and carboxyl groups, allowing for specific N-protection at another site, before being removed to allow the standard Fmoc protection to proceed. nih.gov The successful Fmoc protection yields the final product, ready for use in peptide synthesis. beilstein-journals.org
Table 2: Common Reagents for N-α-Fmoc Protection
| Reagent | Acronym | Typical Reaction Conditions | Advantages/Notes |
|---|---|---|---|
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Aqueous sodium bicarbonate or carbonate solution. researchgate.net | Highly reactive, cost-effective. May require careful pH control to avoid side reactions. |
| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | Aqueous sodium bicarbonate or organic base (e.g., triethylamine) in an organic solvent. wikipedia.org | Generally gives cleaner reactions and higher yields than Fmoc-Cl, especially for complex substrates. organic-chemistry.org |
| Fmoc-benzotriazole | Fmoc-Boc | Reacts in the presence of triethylamine (B128534) at room temperature. organic-chemistry.org | Provides good yields and is free of dipeptide impurities. organic-chemistry.org |
Orthogonal Protection Schemes for Multi-functional Derivatization
In the context of solid-phase peptide synthesis (SPPS), orthogonality of protecting groups is a fundamental principle that allows for the selective deprotection of one functional group while others remain intact. iris-biotech.depeptide.com The standard orthogonal scheme in modern SPPS is the Fmoc/tBu strategy. iris-biotech.dealtabioscience.com The Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are typically protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). altabioscience.comnih.gov
For this compound, the trifluoromethyl group on the phenyl ring is generally stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc removal and the final cleavage with strong acids like trifluoroacetic acid (TFA). creative-peptides.com Therefore, the primary consideration for orthogonal protection schemes relates to potential modifications of the phenyl ring or the carboxylic acid terminus, should such derivatives be desired.
If additional functional groups were to be introduced onto the phenyl ring of homophenylalanine, a variety of orthogonal protecting groups could be employed. The choice of protecting group would depend on the nature of the functional group and the desired deprotection strategy. The following table outlines some common orthogonal protecting groups used in Fmoc-SPPS that could be applicable for derivatization.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| Methoxytrityl | Mtt | 1% TFA in DCM | Stable to piperidine, mild acid |
| Allyloxycarbonyl | Aloc | Pd(PPh₃)₄/Scavenger | Stable to TFA, piperidine |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to TFA, piperidine |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to piperidine |
| Benzyl (B1604629) | Bzl | Strong Acid (e.g., HF), Hydrogenolysis | Stable to piperidine, mild acid |
Interactive Data Table: Orthogonal Protecting Groups This table allows for filtering based on cleavage conditions.
Filter by Cleavage Condition:
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| Methoxytrityl | Mtt | 1% TFA in DCM | Stable to piperidine, mild acid |
| Allyloxycarbonyl | Aloc | Pd(PPh₃)₄/Scavenger | Stable to TFA, piperidine |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to TFA, piperidine |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to piperidine |
| Benzyl | Bzl | Strong Acid (e.g., HF), Hydrogenolysis | Stable to piperidine, mild acid |
For instance, if a hydroxyl group were present on the phenyl ring, it could be protected with a tBu group, which would be cleaved simultaneously with other tBu-based side-chain protecting groups during the final TFA cleavage. If selective deprotection of this hydroxyl group on the solid support is required for on-resin modification, a more labile protecting group such as Mtt or Aloc would be necessary. peptide.com The use of these groups allows for the synthesis of complex, branched, or cyclic peptides containing the 2-trifluoromethyl-L-homophenylalanine residue.
Large-Scale Preparative Methods and Process Optimization
The transition from laboratory-scale synthesis to large-scale production of this compound necessitates significant process optimization to ensure cost-effectiveness, safety, and high purity of the final product. Key considerations include the choice of starting materials, reaction conditions, and purification methods.
For the large-scale synthesis of the core amino acid, enzymatic or chemo-enzymatic methods can be advantageous. For example, engineered transaminases have been used for the asymmetric synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid, achieving high yields and excellent enantiomeric excess. nih.gov Such biocatalytic approaches are often more environmentally friendly and can be more economical at scale compared to purely chemical methods that may require expensive chiral catalysts and cryogenic conditions.
In the Fmoc protection step, the choice of the Fmoc-reagent and the base is critical. While Fmoc-OSu is commonly used, its production can generate by-products. Alternative reagents might be considered for large-scale synthesis to minimize impurity formation. sigmaaldrich.com The reaction solvent also plays a crucial role; while dimethylformamide (DMF) is common in peptide chemistry, greener solvents are increasingly being explored to reduce the environmental impact of the synthesis. creative-peptides.com
Process optimization also involves minimizing the number of synthetic steps and purification procedures. A one-pot synthesis where multiple reaction steps are carried out in the same reactor without isolating intermediates can significantly improve efficiency and reduce waste. For example, a one-pot process for the selective Fmoc protection of amino acids has been developed. acs.org
Impurity profiling is another critical aspect of large-scale production. The presence of even small amounts of impurities, such as the D-enantiomer or dipeptides, can significantly impact the quality of the peptides synthesized using this building block. sigmaaldrich.com Therefore, robust analytical methods must be in place to monitor the reaction and quantify any impurities.
Purification Techniques for Enantiomerically Pure this compound
Achieving high enantiomeric purity is paramount for Fmoc-amino acids intended for peptide synthesis. The presence of the D-enantiomer can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have altered biological activity.
The primary method for purifying Fmoc-amino acids is recrystallization. This technique is effective at removing most process-related impurities. Solvents such as toluene (B28343) or isopropyl alcohol are often used to purify Fmoc-amino acids by heating to dissolve the compound and then cooling to allow the purified product to crystallize. ajpamc.com
To ensure high enantiomeric purity, chiral chromatography is the most definitive technique. Preparative chiral high-performance liquid chromatography (HPLC) can be used to separate the L- and D-enantiomers of 2-trifluoromethyl-homophenylalanine before the Fmoc protection step, or in some cases, the final Fmoc-protected compound. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation.
An alternative to chromatographic resolution is enzymatic resolution. Certain enzymes exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
The purity of the final this compound product is typically assessed by a combination of analytical techniques. HPLC is used to determine the chemical purity, while chiral HPLC or gas chromatography (GC) is used to confirm the enantiomeric excess (e.e.). sigmaaldrich.com Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and molecular weight of the compound.
The following table summarizes the key purification and analytical techniques.
| Technique | Purpose | Key Considerations |
| Recrystallization | Removal of process impurities | Choice of solvent, temperature profile |
| Preparative Chiral HPLC | Separation of enantiomers | Selection of chiral stationary phase, mobile phase optimization |
| Enzymatic Resolution | Enantioselective separation | Enzyme selection, reaction conditions |
| Analytical HPLC | Determination of chemical purity | Column type, gradient optimization |
| Analytical Chiral HPLC/GC | Determination of enantiomeric excess | High-resolution column, sensitive detection |
| NMR Spectroscopy | Structural confirmation | 1H, 13C, 19F NMR for complete characterization |
| Mass Spectrometry | Molecular weight confirmation | High-resolution mass spectrometry for accurate mass |
Interactive Data Table: Purification and Analytical Techniques This table allows for filtering based on the purpose of the technique.
Filter by Purpose:
| Technique | Purpose | Key Considerations |
|---|---|---|
| Recrystallization | Removal of process impurities | Choice of solvent, temperature profile |
| Preparative Chiral HPLC | Separation of enantiomers | Selection of chiral stationary phase, mobile phase optimization |
| Enzymatic Resolution | Enantioselective separation | Enzyme selection, reaction conditions |
| Analytical HPLC | Determination of chemical purity | Column type, gradient optimization |
| Analytical Chiral HPLC/GC | Determination of enantiomeric excess | High-resolution column, sensitive detection |
| NMR Spectroscopy | Structural confirmation | 1H, 13C, 19F NMR for complete characterization |
| Mass Spectrometry | Molecular weight confirmation | High-resolution mass spectrometry for accurate mass |
Incorporation of Fmoc 2 Trifluoromethyl L Homophenylalanine into Peptidic Architectures
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu chemistry is the predominant method for assembling peptides in both academic and industrial settings. researchgate.net The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid resin support. peptide.com The incorporation of a sterically demanding residue like Fmoc-2-trifluoromethyl-L-homophenylalanine requires careful optimization of standard SPPS protocols.
To overcome this, highly efficient coupling reagents are necessary to ensure the reaction proceeds to completion. Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) may prove insufficient. researchgate.net Instead, more potent uronium or phosphonium (B103445) salt-based reagents are preferred. Reagents such as HATU, HCTU, and COMU are known to facilitate rapid and efficient couplings, even for sterically hindered amino acids, thereby maximizing yield and minimizing the formation of deletion sequences. gyrosproteintechnologies.combachem.com The choice of coupling reagent can dramatically influence the success of incorporating challenging residues. gyrosproteintechnologies.com
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | General Efficacy with Hindered Residues | Key Advantages |
| DIC/HOBt | Carbodiimide | Moderate | Low cost, minimizes racemization under certain conditions. peptide.com |
| HBTU/TBTU | Uronium Salt | Good | Popular, effective, by-products are generally soluble. bachem.com |
| HATU | Uronium Salt | Very High | Highly reactive, effective for difficult couplings and N-methyl amino acids. bachem.com |
| HCTU | Uronium Salt | Very High | High efficiency and good racemization suppression. researchgate.net |
| COMU | Uronium Salt | Very High | Superior racemization suppression; incorporates Oxyma, avoiding explosive HOBt/HOAt by-products. bachem.com |
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction during peptide synthesis, particularly during the activation and coupling steps of the amino acid. peptide.com While urethane-based protecting groups like Fmoc are designed to suppress this via an oxazolone (B7731731) mechanism, certain amino acids remain susceptible, especially those with electron-withdrawing groups or significant steric hindrance. researchgate.netnih.gov Histidine and Cysteine are well-known examples. peptide.comnih.gov The trifluoromethyl group in this compound is strongly electron-withdrawing, which can increase the acidity of the α-proton and thus heighten the risk of epimerization.
Several strategies can be employed to mitigate racemization:
Choice of Additive: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) to the coupling mixture is a standard practice to suppress racemization. peptide.com
Base Selection: The tertiary amine used for in situ neutralization and to facilitate the coupling reaction plays a crucial role. Highly hindered, non-nucleophilic bases such as 2,4,6-collidine or N-methylmorpholine (NMM) are preferred over more commonly used bases like diisopropylethylamine (DIPEA), as they are less likely to catalyze epimerization. researchgate.netnih.gov
Temperature Control: For particularly sensitive residues, performing the coupling at a lower temperature can significantly reduce the rate of racemization, although this may require longer reaction times to ensure complete coupling. nih.govresearchgate.net
Pre-activation Time: Minimizing the time between the activation of the amino acid's carboxyl group and its introduction to the resin-bound amine can limit the window of opportunity for racemization to occur. nih.gov
Table 2: Strategies to Minimize Racemization during SPPS
| Strategy | Method | Rationale |
| Coupling Reagent System | Use of COMU or DIC/Oxyma. bachem.com | Forms activated esters that are less prone to racemization. |
| Base Selection | Employ hindered bases like 2,4,6-collidine. nih.gov | Reduces base-catalyzed epimerization of the activated amino acid. |
| Temperature | Perform coupling at ambient or reduced temperatures. researchgate.net | Slows the rate of racemization relative to the coupling reaction. |
| Activation Protocol | Minimize pre-activation time before coupling. nih.gov | Reduces the lifetime of the highly reactive, racemization-prone activated intermediate. |
The choice of solid support is a foundational decision in SPPS. For the synthesis of peptides incorporating this compound, two resins are particularly relevant: 2-chlorotrityl chloride (2-CTC) resin and Wang resin.
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile and is considered ideal for loading the first amino acid, especially when the residue is sterically hindered or prone to racemization. nih.govnih.gov The attachment of the Fmoc-amino acid proceeds under non-racemizing basic conditions (typically using DIPEA) and does not require pre-activation of the carboxyl group, thus avoiding a key racemization-prone step. nih.gov Its steric bulk also helps to prevent side reactions like diketopiperazine formation at the dipeptide stage. peptide.com The final peptide can be cleaved under very mild acidic conditions, allowing for the synthesis of fully protected peptide fragments if needed. peptide.com
Wang Resin: As one of the most common supports for Fmoc-SPPS, Wang resin is used to produce peptides with a C-terminal carboxylic acid. altabioscience.comappliedpolytech.com The first amino acid is attached via an ester bond, a reaction that typically requires activation with a coupling reagent (e.g., DIC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). peptide.com This esterification step can be challenging for sterically hindered amino acids and carries a risk of racemization. peptide.com To circumvent this, commercially available pre-loaded Wang resins are often a preferred alternative. appliedpolytech.com
Solution-Phase Peptide Synthesis Approaches
Before the dominance of SPPS, peptides were synthesized entirely in solution. Solution-phase peptide synthesis (SPS) remains a powerful technique, particularly for the large-scale production of shorter peptides or for peptide fragments that will be joined together in a convergent synthesis strategy. nih.govresearchgate.net
Incorporating this compound via SPS involves the coupling of the protected amino acid with another amino acid ester in an organic solvent. While this method avoids the complications of resin swelling and accessibility, it introduces significant purification challenges, as the product must be isolated from excess reagents and by-products after each step, typically by chromatography or recrystallization. nih.gov The Fmoc group itself is less favored for traditional SPS because its cleavage by-product, dibenzofulvene, can be difficult to remove. bachem.com However, modern variations like liquid-phase peptide synthesis (LPPS), which uses a soluble polymer support, or protocols using reagents that generate water-soluble by-products (e.g., T3P®), can make this approach more feasible. mdpi.com
Enzymatic and Chemoenzymatic Methods for Peptide Ligation incorporating Fluoroalkyl Amino Acids
Chemoenzymatic peptide synthesis leverages the exquisite stereoselectivity of enzymes to form peptide bonds, offering a green and racemization-free alternative to purely chemical methods. nih.gov This approach typically involves the ligation of two peptide fragments, one with a C-terminal ester and the other with a free N-terminus, catalyzed by a protease or a ligase. frontiersin.org
The incorporation of a highly non-canonical amino acid like 2-trifluoromethyl-L-homophenylalanine presents a significant challenge for natural enzymes, whose active sites are tailored to proteinogenic amino acids. nih.gov However, the field of protein engineering has produced engineered ligases with broader substrate scope. nih.gov Enzymes like Omniligase-1, a variant of subtilisin, and other "peptiligases" have shown the ability to accept various non-canonical residues at specific positions in the peptide fragments. frontiersin.org Similarly, sortase-mediated ligation could potentially be used, provided the recognition motif is placed appropriately relative to the unnatural residue. nih.gov While direct evidence for the enzymatic incorporation of 2-trifluoromethyl-L-homophenylalanine is lacking, these engineered enzyme systems represent a promising avenue for its clean and stereospecific integration into larger peptide chains.
Strategies for Late-Stage Derivatization and Functionalization within Peptides
Late-stage functionalization refers to the chemical modification of a peptide after its primary sequence has been assembled. This powerful strategy allows for the introduction of unique chemical groups without the need to synthesize a custom amino acid building block from scratch. nih.gov While the primary focus of this article is the incorporation of the pre-formed this compound, late-stage functionalization offers a complementary conceptual approach to generating similar structures.
For instance, a peptide could be synthesized containing L-homophenylalanine. Subsequently, a C-H activation strategy could be employed to directly and selectively install a trifluoromethyl group onto the aromatic ring of the homophenylalanine residue. rsc.org Palladium-catalyzed C-H activation has been successfully used to create covalent staples between aromatic residues like tryptophan and phenylalanine within peptides, demonstrating the feasibility of performing such reactions on complex biomolecules. nih.gov Other methods for late-stage trifluoromethylation, including photocatalytic and electrochemical approaches, are also areas of active research and could potentially be adapted for modifying homophenylalanine-containing peptides. nih.govacs.org This approach provides a modular way to create libraries of peptides with diverse functionalizations for structure-activity relationship studies.
Influence of the Trifluoromethyl Group on Peptide Structure and Function
Conformational Analysis of Peptides Containing Fmoc-2-Trifluoromethyl-L-Homophenylalanine
The conformation of a peptide is critical to its biological function. The trifluoromethyl group, when incorporated into an amino acid side chain, exerts significant steric and electronic effects that can constrain the peptide backbone and favor specific secondary structures.
The incorporation of amino acids with bulky side chains, such as those containing a trifluoromethyl group, can significantly influence the formation of secondary structural elements like α-helices and β-turns. The steric bulk of the CF₃ group, which is nearly twice that of a methyl group, can restrict the rotational freedom of the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. mdpi.com This conformational constraint can promote the adoption of specific secondary structures. For instance, the steric hindrance can favor turn-like conformations in short peptide sequences. researchgate.net
In the context of α-helices, the placement of a trifluoromethylated residue is crucial. While the increased hydrophobicity can contribute to the stability of the hydrophobic face of an amphipathic helix, the steric bulk might disrupt the ideal helical packing if not positioned correctly. mdpi.com The strong electron-withdrawing nature of the CF₃ group can also influence local dipole moments and hydrogen bonding potential within the peptide, further modulating helical propensity. mdpi.com Studies on peptides containing α-trifluoromethyl substituted amino acids have shown that they can act as effective inducers of helical or turn structures, depending on the surrounding sequence. nih.gov
Molecular dynamics (MD) simulations are a powerful computational tool for predicting and analyzing the conformational preferences of peptides. nih.govmdpi.com These simulations model the atomic-level movements and interactions of a peptide over time, providing insights into its structural dynamics and stable conformations. For peptides containing this compound, MD simulations can elucidate how the trifluoromethyl group influences the peptide's conformational landscape. nih.gov
Simulations can reveal the preferred rotameric states of the trifluoromethylated side chain and its effect on the peptide backbone's dihedral angles. nih.gov Theoretical calculations and force-field-based simulations have been used to explain the configurational effects of α-trifluoromethyl-alanine on peptide stability. nih.gov These computational methods can predict the formation of stable secondary structures and assess the impact of the CF₃ group on peptide-membrane interactions or peptide-protein binding. nih.govnih.gov For example, simulations can show that the hydrophobic CF₃ group preferentially partitions away from aqueous environments, driving folding or binding events. nih.gov
Table 1: Key Insights from Theoretical and Simulation Studies
| Study Type | Key Finding | Implication for CF₃-Peptides | Reference |
|---|---|---|---|
| Empirical Force Field Calculations | The stereochemistry of the α-Tfm group dictates interactions with enzyme active sites. | Conformational constraints can be predicted to enhance or prevent binding. | nih.gov |
| Ab initio MO Calculations | The trifluoromethyl group significantly alters the conformational possibilities of a peptide unit compared to non-fluorinated analogs. | The intrinsic conformational preferences of the fluorinated amino acid guide the overall peptide structure. | capes.gov.br |
| Molecular Dynamics (MD) Simulations | The hydrophobic nature of the CF₃ group is a dominant factor in its interaction with the environment. | The group's orientation and interaction with solvent or binding pockets can be modeled to predict behavior. | nih.gov |
Spectroscopic techniques are essential for the experimental validation of conformational predictions. For peptides containing trifluoromethyl groups, ¹⁹F-NMR spectroscopy is a particularly powerful tool. analytical-sales.com The ¹⁹F nucleus is highly sensitive to its local electronic environment, making the chemical shift of the CF₃ group an exquisite probe of peptide conformation, dynamics, and ligand interactions. analytical-sales.comnih.gov A change in the ¹⁹F chemical shift can indicate a conformational change or the binding of the peptide to a target.
Modulation of Peptide Bioactivity and Molecular Recognition
The unique properties of the trifluoromethyl group can be leveraged to enhance the biological activity and therapeutic potential of peptides. This includes improving binding to biological targets and increasing resistance to degradation.
The incorporation of a trifluoromethyl group can significantly enhance the binding affinity of a peptide ligand for its target receptor or enzyme. mdpi.com This enhancement stems from several factors. The high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent, which can strengthen electrostatic and multipolar interactions with complementary groups in a protein's binding pocket, such as backbone carbonyls. mdpi.comnih.gov
Furthermore, the lipophilicity of the CF₃ group can increase favorable hydrophobic interactions within the binding site. mdpi.comruhr-uni-bochum.de In some cases, replacing a different chemical group with a trifluoromethyl group has been shown to dramatically alter the functional activity of a molecule, for example, by converting an agonist into an antagonist. researchgate.netdrugbank.com This occurs because the size and electronic nature of the CF₃ group can force the target protein to adopt a different conformation. researchgate.netdrugbank.com The introduction of trifluoromethyl groups has led to the development of highly potent inhibitors for various enzyme targets. nih.gov
Table 2: Influence of Trifluoromethyl Group on Binding Affinity
| System | Observation | Mechanism of Action | Reference |
|---|---|---|---|
| Glucocorticoid Receptor Ligand | Replacing a CF₃ group with a benzyl (B1604629) group maintained binding potency but changed function from agonist to antagonist. | The bulky non-fluorinated group is believed to force the receptor into an open, inactive conformation. | researchgate.netdrugbank.com |
| Menin-MLL Inhibitors | Introduction of CF₃ groups significantly improved inhibitory activity. | Formation of short-distance multipolar interactions between the CF₃ group and the protein backbone. | nih.gov |
| General Peptides | The CF₃ group can enhance target binding affinity. | Increased hydrophobic interactions and improved electrostatic interactions due to high electronegativity. | mdpi.com |
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.netmdpi.com The incorporation of non-natural amino acids, particularly those with α,α-disubstituted structures, is a well-established strategy to increase proteolytic stability. nih.gov The trifluoromethyl group is exceptionally effective in this regard. The C-F bond is one of the strongest covalent bonds in organic chemistry, making the CF₃ group itself highly resistant to metabolic breakdown. mdpi.com
More importantly, the steric bulk of the trifluoromethyl group at the α-carbon or in the side chain can physically block the approach of proteolytic enzymes, preventing them from cleaving the adjacent peptide bonds. nih.govrsc.org Studies have demonstrated that peptides containing an α-trifluoromethyl-substituted amino acid at or near a cleavage site show absolute or considerable stability against proteases like α-chymotrypsin. nih.govnih.gov This enhanced stability leads to a longer in vivo half-life and improved bioavailability. nih.govnih.gov The protective effect can be "global," where trifluoromethylation at one site protects other sites on the molecule from metabolism. nih.gov
Table 3: Effect of Trifluoromethylation on Peptide Stability
| Peptide/Molecule | Protease/System | Result | Reference |
|---|---|---|---|
| Model Peptides | α-Chymotrypsin | Absolute stability when Tfm-amino acid is at the P1 cleavage site; considerable stability at P2 and P'2 positions. | nih.gov |
| Picornavirus Inhibitors | Monkey Liver Microsomes | Trifluoromethyl substitution provided a global protective effect, significantly reducing the number of metabolic products. | nih.gov |
| General Peptides | Human Blood Plasma | Fluorination is a known strategy to increase proteolytic stability. | dntb.gov.ua |
| Proline Dipeptides | Mouse Plasma | Steric effects of β-CF₃ group protected the peptide from degradation when positioned correctly. | rsc.org |
Alterations in Lipophilicity and Membrane Permeability
The trifluoromethyl group is one of the most impactful fluorine-containing moieties for increasing the lipophilicity of a molecule. mdpi.com Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a peptide's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). Specifically, it plays a crucial role in a peptide's ability to cross biological membranes. mdpi.comrsc.org
The incorporation of a CF3 group generally increases the hydrophobicity of the amino acid side chain. rsc.orggoogle.com For instance, the Hansch-Leo parameter (π), which measures the hydrophobicity contribution of a substituent, is +0.88 for a CF3 group. mdpi.com This increased lipophilicity can facilitate the passive diffusion of peptides across the lipid bilayers of cell membranes, a significant hurdle for many peptide-based therapeutics. rsc.orgnih.gov Research has demonstrated that substituting a methyl group with a trifluoromethyl group can be a useful strategy for increasing the membrane permeability of di- and tri-peptides. rsc.org
The table below summarizes findings on how trifluoromethyl groups affect the lipophilicity of amino acids and peptides.
| Compound/Modification | Observation | Finding |
| Trifluoromethylthio (CF3S) Group | The CF3S group has one of the highest Hansch-Leo lipophilicity parameters (π = 1.44). nih.gov | Peptides containing CF3S-modified Tryptophan or Tyrosine showed significantly longer retention times in reverse-phase HPLC, indicating a substantial enhancement of local hydrophobicity. nih.gov |
| CF3-Substituted Proline | Lipophilicity measurements demonstrated that CF3-substituted proline has a hydrophobicity comparable to that of valine. rsc.org | This suggests its potential application in enhancing interactions at nonpolar interfaces within or between proteins. rsc.org |
| Aliphatic Alcohols | Trifluorination at the α-position strongly enhances lipophilicity. nih.gov | Trifluorination at the δ- and ε-positions makes the compounds considerably more hydrophilic than their parent alcohols, due to the inductive effect on the hydroxyl group's acidity. nih.gov |
| Methyl to CF3 Substitution | A direct comparison in short peptides showed increased membrane permeability. rsc.org | This substitution is a viable strategy for improving the cellular uptake of small peptides. rsc.org |
This table presents a summary of research findings on the impact of trifluoromethyl groups on the lipophilicity and related properties of amino acids and peptides.
Applications as 19F NMR Spectroscopic Probes for Molecular Interactions
The fluorine-19 (¹⁹F) nucleus is an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy studies of biological molecules. acs.orgnih.gov Its favorable properties include a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which gives it 83% of the sensitivity of the proton (¹H) nucleus. acs.orgnsf.gov Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment, spanning a range of over 300 ppm, which provides high resolution for detecting subtle changes in molecular structure and interactions. nsf.govnih.gov
Incorporating a trifluoromethyl-containing amino acid like 2-trifluoromethyl-L-homophenylalanine into a peptide allows researchers to leverage ¹⁹F NMR to gain molecular-level insights into a wide array of biological processes. acs.orgnih.gov Since fluorine is virtually absent from biological systems, the ¹⁹F NMR spectrum of a labeled peptide is free from background signals, allowing for the unambiguous observation of the probe. acs.orgcapes.gov.br
The CF3 group is a particularly powerful ¹⁹F NMR reporter. cdnsciencepub.com Its three equivalent fluorine nuclei provide a strong, sharp signal. The chemical shift of the CF3 group is highly sensitive to changes in solvent polarity, electrostatic fields, and van der Waals interactions. nih.gov This sensitivity allows ¹⁹F NMR to be used to monitor:
Protein-Ligand Interactions: Binding of a ligand near the ¹⁹F probe can cause a significant change in the chemical shift, allowing for the detection and characterization of binding events. acs.orgresearchgate.net
Conformational Changes: Alterations in peptide or protein secondary and tertiary structure, such as those occurring during folding or function, can be tracked by observing changes in the ¹⁹F spectrum. acs.orgnih.gov
Membrane Interactions: The transition of a labeled peptide from an aqueous solution to a lipid membrane environment results in a distinct change in the ¹⁹F chemical shift, providing information on membrane binding and insertion. google.com
Protein Dynamics: ¹⁹F NMR relaxation measurements can provide information about the mobility of the labeled residue, revealing details about the dynamics of different regions of a peptide or protein. google.com
The utility of CF3 probes extends to the study of large, complex biological systems where traditional ¹H NMR can be limited by signal overlap and broadening. nih.govcdnsciencepub.com
The table below illustrates the sensitivity of trifluoromethyl probes to their environment, a key feature for their use in ¹⁹F NMR studies.
| Probe Type | Environment | Observation |
| Trifluoromethyl-labeled Glutathione | Solvent polarity varied from polar (MeOH:H₂O = 0.25) to non-polar (MeOH:H₂O = 4). nih.gov | Different trifluoromethyl tags exhibited a significant and varied range of chemical shifts depending on the solvent polarity, demonstrating high sensitivity to the local dielectric environment. nih.gov |
| Trifluoroethylglycine in MSI-78 Peptide | Peptide binding to lipid bicelles. google.com | Position-specific chemical shift changes ranging from +1.28 to -1.35 ppm were observed upon membrane binding, indicating distinct local environments for each residue. google.com |
| CF3-Tryptophan labeled Myoglobin | Denaturation with urea. researchgate.net | The native protein showed distinct ¹⁹F peaks for the labeled residues. Upon denaturation, these signals collapsed into a single peak, demonstrating the sensitivity of the probe to the folded protein's tertiary structure. researchgate.net |
This table provides examples from research literature that highlight the sensitivity of the ¹⁹F chemical shift of trifluoromethyl groups to changes in their molecular environment.
Applications in Advanced Medicinal Chemistry Scaffold Design Excluding Clinical Studies
Design Principles for Fluorinated Amino Acid Scaffolds in Drug Discovery
The introduction of fluorine into amino acid scaffolds is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring, influencing pKa values and non-covalent interactions.
Key design principles for incorporating fluorinated amino acids like 2-trifluoromethyl-L-homophenylalanine include:
Conformational Constraint: The sterically demanding trifluoromethyl group at the ortho position of the phenyl ring can restrict the rotational freedom of the side chain. This conformational constraint can pre-organize the peptide backbone into a bioactive conformation, leading to enhanced binding affinity and selectivity for a specific biological target.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating 2-trifluoromethyl-L-homophenylalanine can therefore increase the in vivo half-life of peptide-based drugs.
Lipophilicity and Permeability: The trifluoromethyl group increases the lipophilicity of the amino acid side chain. This can enhance the ability of a peptide to cross cell membranes, a critical factor for targeting intracellular proteins.
Modulation of Interactions: The electron-withdrawing nature of the trifluoromethyl group can influence cation-π and other non-covalent interactions with target proteins, potentially leading to improved binding affinity.
Table 1: Physicochemical Properties of Trifluoromethyl Group Relevant to Drug Design
| Property | Impact on Drug Design |
| High Electronegativity | Alters electronic distribution, influencing non-covalent interactions. |
| Strong C-F Bond | Increases metabolic stability and resistance to degradation. |
| Increased Lipophilicity | Can enhance membrane permeability and bioavailability. |
| Steric Bulk | Induces conformational constraints, improving binding specificity. |
Utility in Peptide-Based Therapeutics and Diagnostics (Molecular Design Aspects)
The unique properties of Fmoc-2-trifluoromethyl-L-homophenylalanine make it a valuable building block for the synthesis of peptide-based therapeutics and diagnostic agents. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.
In the design of therapeutic peptides, the incorporation of 2-trifluoromethyl-L-homophenylalanine can lead to:
Enhanced Receptor Binding: The conformational constraints imposed by the ortho-trifluoromethyl group can lead to a more defined peptide structure, which may fit more precisely into the binding pocket of a receptor or enzyme.
Improved Pharmacokinetic Profile: Increased metabolic stability and lipophilicity can translate to a longer duration of action and potentially improved oral bioavailability for peptide drugs.
Novel Peptide Analogues: The use of this non-natural amino acid allows for the creation of novel peptide analogues with altered biological activities, such as agonists becoming antagonists or vice versa.
For diagnostic applications, peptides containing 2-trifluoromethyl-L-homophenylalanine can be labeled with imaging agents. The unique properties of the amino acid can help in designing peptides with high affinity and specificity for biomarkers, leading to more accurate diagnostic tools.
Bioconjugation Strategies and Their Role in Molecular Probes
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, such as a peptide. Peptides containing 2-trifluoromethyl-L-homophenylalanine can be functionalized for bioconjugation to create sophisticated molecular probes for research and diagnostic purposes.
While the trifluoromethyl group itself is not typically used for direct conjugation, the peptide containing this amino acid can be modified at other positions (e.g., the N-terminus, C-terminus, or side chains of other amino acids) with reactive handles for bioconjugation. Common strategies include:
Click Chemistry: The introduction of an azide (B81097) or alkyne group into the peptide allows for efficient and specific conjugation to a molecule containing the corresponding reactive partner.
Maleimide (B117702) Chemistry: A cysteine residue can be incorporated into the peptide sequence to allow for conjugation with molecules functionalized with a maleimide group.
Amide Bond Formation: The N-terminal amino group or a lysine (B10760008) side chain can be used to form a stable amide bond with a carboxyl-containing molecule.
These bioconjugation strategies enable the attachment of various payloads to the peptide, such as:
Fluorophores: For fluorescent imaging and in vitro assays.
Biotin: For affinity purification and detection.
Radiolabels: For in vivo imaging techniques like Positron Emission Tomography (PET).
Development of Protein Tyrosine Phosphatase (PTP) Inhibitors
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for drug development.
The design of potent and selective PTP inhibitors is challenging due to the highly conserved and positively charged nature of the active site. Peptides and peptidomimetics are promising scaffolds for PTP inhibitors. The incorporation of non-natural amino acids like 2-trifluoromethyl-L-homophenylalanine can be a key strategy to overcome these challenges.
The rationale for using 2-trifluoromethyl-L-homophenylalanine in PTP inhibitor design includes:
Mimicking the Phosphotyrosine Moiety: The phenyl ring of homophenylalanine can act as a mimic of the phenyl ring of tyrosine, while the extended side chain can allow for optimal positioning within the active site.
Enhancing Binding Affinity: The trifluoromethyl group can engage in specific non-covalent interactions with residues in or near the PTP active site, leading to increased inhibitor potency.
Improving Selectivity: The unique steric and electronic properties of the ortho-trifluoromethylphenyl side chain can be exploited to achieve selectivity for a specific PTP over other closely related phosphatases.
While specific examples of PTP inhibitors incorporating this compound are not extensively documented in publicly available literature, the underlying chemical principles strongly support its potential in this area of medicinal chemistry.
Advanced Analytical Characterization of Fmoc 2 Trifluoromethyl L Homophenylalanine and Its Peptide Conjugates
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-amino acids and peptides. For Fmoc-2-trifluoromethyl-L-homophenylalanine, reversed-phase HPLC (RP-HPLC) is the method of choice for purity assessment. The presence of the hydrophobic Fmoc group and the trifluoromethylphenyl side chain results in strong retention on C18 columns.
A typical analytical method would involve a gradient elution system, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) and transitioning to a high percentage of organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid). The TFA acts as an ion-pairing agent to improve peak shape. Detection is typically performed using UV absorbance at 265 nm, where the fluorenyl group of the Fmoc moiety exhibits a strong chromophore. Purity is determined by integrating the peak area of the main compound and any impurities. For chiral purity assessment, specialized chiral stationary phases may be employed to separate the L- and D-enantiomers. sigmaaldrich.com
When incorporated into a peptide, the retention time of the peptide in RP-HPLC will be influenced by the presence of the 2-trifluoromethyl-L-homophenylalanine residue. The increased hydrophobicity of this residue will generally lead to a longer retention time compared to a similar peptide containing a natural amino acid like phenylalanine. Preparative HPLC is used to purify the final peptide conjugate, often employing similar mobile phase systems to the analytical method but with larger columns and higher flow rates.
Table 1: Representative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) for Structural Elucidation and Peptide Sequencing
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for sequencing peptides containing this residue. Electrospray ionization (ESI) is a common soft ionization technique that allows the intact molecule to be ionized with minimal fragmentation. The high-resolution mass spectrum will show the protonated molecule [M+H]⁺, and its mass can be used to confirm the elemental composition.
For peptide conjugates, tandem mass spectrometry (MS/MS) is employed for sequencing. nih.gov In a typical collision-induced dissociation (CID) experiment, the peptide ion is selected and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence. The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue. The presence of a 2-trifluoromethyl-L-homophenylalanine residue will result in a characteristic mass shift in the fragmentation pattern.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z |
| [M] | 499.15 |
| [M+H]⁺ | 500.16 |
| [M+Na]⁺ | 522.14 |
| [M-H]⁻ | 498.14 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the unambiguous assignment of all atoms in the molecule.
The ¹H NMR spectrum will show characteristic signals for the Fmoc group protons, the aromatic protons of the trifluoromethylphenyl ring, and the protons of the homophenylalanine backbone. ntu.ac.uk The ¹⁹F NMR spectrum will exhibit a singlet for the CF₃ group, providing a clear marker for its presence. nih.gov ¹³C NMR provides information on the carbon skeleton.
For peptide conjugates, NMR can be used to study the conformation of the peptide in solution. The chemical shifts of the amide protons are sensitive to hydrogen bonding and can indicate the presence of secondary structures like helices or beta-sheets. Nuclear Overhauser effect (NOE) experiments can provide information about through-space proximity of protons, which is crucial for determining the three-dimensional structure of the peptide. The trifluoromethyl group can also be used as a probe for studying peptide-receptor interactions.
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons of this compound (in CDCl₃)
| Proton | Predicted δ (ppm) |
| Fmoc CH, CH₂ | 4.2 - 4.5 |
| Fmoc aromatic | 7.3 - 7.8 |
| Homophenylalanine α-CH | ~4.6 |
| Homophenylalanine β-CH₂ | ~2.1 |
| Homophenylalanine γ-CH₂ | ~2.9 |
| Trifluoromethylphenyl aromatic | 7.2 - 7.6 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. This would unequivocally confirm the L-configuration of the amino acid.
Circular Dichroism (CD) for Secondary Structure Analysis in Peptides
Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins in solution. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is sensitive to the peptide's secondary structure, with characteristic spectra for α-helices, β-sheets, and random coils.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to Access Diverse Homophenylalanine Analogs
The synthesis of homophenylalanine and its derivatives is an area of active research, with various chemoenzymatic and microbial production methods being explored. nih.govgoogle.com Future efforts in synthetic chemistry could focus on developing more efficient and stereoselective routes to a wider range of homophenylalanine analogs. This includes the asymmetric synthesis of L-homophenylalanine, which has been achieved using engineered Escherichia coli aspartate aminotransferase. nih.gov
One promising approach involves the use of engineered enzymes with altered substrate specificities. For instance, site-directed mutagenesis of E. coli aspartate aminotransferase has been shown to increase its activity towards the synthesis of L-homophenylalanine. nih.gov Further engineering of such enzymes could enable the direct incorporation of functionalities like the trifluoromethyl group at specific positions on the aromatic ring.
Additionally, methods for the synthesis of α,β-unsaturated phenylalanine residues could be adapted for homophenylalanine, providing a route to conformationally constrained analogs. nih.gov The development of protecting group-free radical C-H trifluoromethylation of peptides is another exciting avenue, which, if applicable to homophenylalanine, would offer a direct method for late-stage functionalization. researchgate.netscispace.com
A key challenge remains the stereoselective synthesis of α-trifluoromethyl substituted amines. The development of methods for the asymmetric allylation of α-trifluoromethylated imines or hydrazones could provide a novel pathway to enantiopure α-trifluoromethylated homoallylamines, which are valuable precursors. thieme-connect.de
Table 1: Selected Synthetic Strategies for Homophenylalanine and Analogs
| Synthetic Method | Key Features | Potential for Trifluoromethylated Analogs | Reference |
| Microbial Production | Utilizes engineered E. coli for L-homophenylalanine synthesis. | Could be adapted to produce fluorinated analogs by feeding fluorinated precursors. | nih.gov |
| Enzymatic Synthesis | Employs engineered tyrosine aminotransferase for L-homophenylalanine production. | Enzyme engineering could allow for direct incorporation of trifluoromethylated substrates. | google.com |
| Asymmetric Synthesis | Uses engineered aspartate aminotransferase for high enantiomeric excess. | Mutant enzymes could be developed to accept trifluoromethylated phenylpyruvic acid analogs. | nih.gov |
| Enzymatic Resolution | Selective hydrolysis of racemic esters using subtilisin. | Applicable to racemic trifluoromethylated homophenylalanine esters. | google.com |
Integration into Protein Engineering for Enhanced Stability and Functionality
The incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in protein engineering, enabling the creation of proteins with novel properties. rsc.orgnih.govnih.gov The unique characteristics of Fmoc-2-trifluoromethyl-L-homophenylalanine make it a prime candidate for integration into protein structures to enhance their stability and functionality.
Furthermore, the introduction of fluorinated amino acids can enhance the proteolytic stability of peptides, a critical factor for the development of peptide-based therapeutics. fu-berlin.dedntb.gov.ua The trifluoromethyl group can act as a steric shield, hindering the approach of proteases to the peptide backbone.
The extended side chain of homophenylalanine itself can also influence protein structure and function. The incorporation of UAAs can be used to probe protein function, characterize protein dynamics, and even create proteins with improved therapeutic potential. springernature.com
Table 2: Potential Effects of Incorporating 2-Trifluoromethyl-L-homophenylalanine into Proteins
| Property | Predicted Effect | Underlying Mechanism | Supporting Evidence |
| Thermal Stability | Increased | Enhanced hydrophobic interactions from the trifluoromethyl group. | Studies on hexafluoroleucine incorporation. google.com |
| Proteolytic Resistance | Increased | Steric hindrance from the trifluoromethyl group at the cleavage site. | General findings on fluorinated amino acids. fu-berlin.dedntb.gov.ua |
| Protein Folding | Altered | The bulk and hydrophobicity of the side chain can influence the folding landscape. | General principles of protein engineering with UAAs. rsc.orgnih.gov |
| Binding Affinity | Modified | The trifluoromethyl group can alter electronic and steric interactions with binding partners. | Introduction of UAAs to modify protein interactions. nih.gov |
Computational Design and Predictive Modeling of Fluorinated Peptidomimetics
Computational modeling has become an indispensable tool in the design and analysis of peptides and peptidomimetics. dtic.mil For a novel amino acid like 2-trifluoromethyl-L-homophenylalanine, computational methods can provide valuable insights into its conformational preferences and its impact on peptide structure and function.
Force field parameters specifically developed for fluorinated aromatic amino acids are crucial for accurate molecular dynamics (MD) simulations. biorxiv.org Such parameters would allow for the in-silico investigation of peptides containing 2-trifluoromethyl-L-homophenylalanine, predicting their secondary and tertiary structures, and assessing their dynamic behavior.
Computational approaches can be used to:
Model Peptide-Protein Interactions: Dock peptides containing 2-trifluoromethyl-L-homophenylalanine into the binding sites of target proteins to predict binding modes and affinities. The trifluoromethyl group can significantly influence these interactions through electrostatic and steric effects.
Design Novel Peptidomimetics: Use the structural insights gained from modeling to design new peptide sequences with enhanced properties, such as improved binding affinity or stability.
The development of computational models for peptides containing this fluorinated amino acid will be instrumental in guiding experimental work and accelerating the discovery of new bioactive molecules.
Exploration of Self-Assembling Properties of Fmoc-Modified Homophenylalanine Peptides
The N-terminal Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. manchester.ac.ukresearchgate.netfigshare.comcapes.gov.br This self-assembly is primarily driven by π-π stacking interactions between the aromatic fluorenyl rings of the Fmoc groups, as well as hydrogen bonding between the peptide backbones.
The presence of the aromatic phenyl ring in the homophenylalanine side chain of this compound would likely contribute to and modulate these self-assembly processes. The trifluoromethyl group, with its strong electron-withdrawing nature, could influence the π-π stacking interactions, potentially leading to novel and well-defined nanostructures.
Future research in this area could involve:
Systematic studies of self-assembly: Investigating the self-assembly behavior of this compound under various conditions (e.g., pH, concentration, solvent polarity).
Characterization of nanostructures: Utilizing techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray diffraction to characterize the morphology and molecular packing of the resulting self-assembled structures.
Hydrogel formation: Exploring the potential of this compound to form hydrogels, which have numerous applications in biomedicine. acs.org
The ability to control the self-assembly of this molecule could open up new possibilities for the bottom-up fabrication of functional nanomaterials.
Role in Advanced Materials Science Research (excluding specific product development)
The self-assembling properties of Fmoc-modified amino acids and peptides position them as valuable building blocks for the creation of advanced materials. acs.org The resulting nanostructures, such as hydrogels and nanofibers, have potential applications in various fields of materials science.
The incorporation of the trifluoromethyl group in this compound could impart unique properties to these materials. For example:
Modified Hydrophobicity: The fluorinated side chain would alter the hydrophobic-hydrophilic balance of the self-assembled materials, which could be useful for creating surfaces with specific wetting properties or for the encapsulation of hydrophobic molecules.
Tunable Mechanical Properties: The nature of the intermolecular interactions, influenced by the trifluoromethyl group, could affect the mechanical properties of the self-assembled scaffolds, such as their stiffness and elasticity.
Research in this area would focus on understanding the fundamental relationships between the molecular structure of this compound and the macroscopic properties of the materials it forms. This knowledge would be crucial for the rational design of new materials with tailored functionalities for a wide range of research applications.
Q & A
Q. What is the molecular structure and key physicochemical properties of Fmoc-2-trifluoromethyl-L-homophenylalanine?
The compound has the molecular formula C₂₆H₂₂F₃NO₄ and features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to a homophenylalanine backbone with a 2-trifluoromethyl substituent . Key physicochemical properties include its hydrophobicity (due to the trifluoromethyl group) and chirality, which influence solubility and peptide synthesis efficiency. Analytical characterization typically employs HPLC, mass spectrometry, and NMR to confirm purity and structural integrity.
Q. How should this compound be stored to ensure stability?
Store at 0°C in a dry, inert environment to prevent hydrolysis of the Fmoc group or degradation of the trifluoromethyl moiety. Avoid exposure to moisture, light, or acidic/basic conditions, which can compromise the compound’s stability .
Q. What are the standard protocols for Fmoc deprotection during peptide synthesis using this derivative?
Fmoc removal typically involves treatment with 20% piperidine in DMF for 20–30 minutes. For acid-sensitive analogs, alternative deprotection methods in ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) at room temperature have shown high efficiency without damaging the trifluoromethyl group .
Advanced Research Questions
Q. How does the steric and electronic influence of the 2-trifluoromethyl group affect peptide chain elongation?
The bulky trifluoromethyl group at the 2-position introduces steric hindrance, which can slow coupling kinetics and reduce yields in solid-phase peptide synthesis (SPPS). Optimize reactions using double coupling protocols with activators like HBTU/HOBt and extended reaction times (2–4 hours). Monitor by Kaiser test or HPLC .
Q. What analytical strategies resolve contradictions in reported solubility data for Fmoc-protected trifluoromethyl amino acids?
Discrepancies arise from variations in solvent polarity and temperature. Use a solubility gradient assay in DMSO/DMF/water mixtures to empirically determine solubility. For example, solubility in DMSO exceeds 50 mg/mL, while aqueous buffers (pH 7.4) show <1 mg/mL solubility due to hydrophobic aggregation .
Q. How can the stability of this compound under microwave-assisted synthesis conditions be assessed?
Conduct controlled microwave experiments (50–80°C, 10–30 W) with real-time monitoring via in-line FTIR or Raman spectroscopy. Compare degradation products (e.g., free homophenylalanine or trifluoromethyl byproducts) using LC-MS. Stability thresholds are typically <60°C for this compound .
Methodological Challenges and Solutions
Q. What steps mitigate racemization during SPPS when incorporating this derivative?
Racemization is minimized by:
Q. How to troubleshoot low yields in long-chain peptide synthesis involving this residue?
Low yields often result from aggregation or incomplete coupling. Strategies include:
- Incorporating backbone amide-protecting groups (e.g., Hmb) to reduce steric clashes.
- Using pseudo-proline dipeptides to disrupt β-sheet formation.
- Switching to solution-phase synthesis for problematic segments, as demonstrated for Fmoc-L-2-furylalanine derivatives .
Data-Driven Design Considerations
Q. What computational tools predict the impact of the 2-trifluoromethyl group on peptide conformation?
Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can model steric and electronic effects. Parameterize the trifluoromethyl group using quantum mechanical (QM) calculations (e.g., B3LYP/6-31G*) to refine van der Waals radii and partial charges .
Q. How to validate the bioactivity of peptides containing this residue against aggregation-prone targets?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Compare with non-fluorinated analogs to isolate the trifluoromethyl group’s contribution to hydrophobic interactions .
Safety and Handling
Q. What first-aid measures are recommended for accidental exposure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
